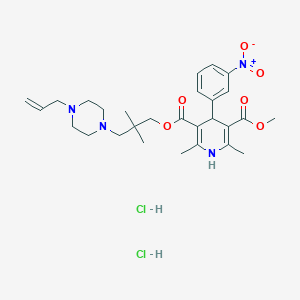

Iganidipine hydrochloride

Vue d'ensemble

Description

Chlorhydrate d'Iganidipine: est un médicament à petite molécule qui fonctionne comme un bloqueur des canaux calciques. Il est principalement utilisé dans le traitement des maladies oculaires, en particulier le glaucome. Le composé est connu pour ses effets neuroprotecteurs contre les dommages des cellules ganglionnaires de la rétine dans des conditions hypoxiques .

Méthodes De Préparation

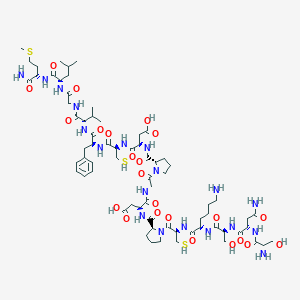

Voies de synthèse et conditions de réaction : Le chlorhydrate d'Iganidipine peut être synthétisé par deux voies principales :

-

Première voie :

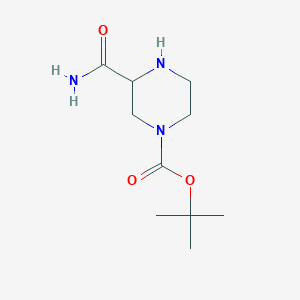

Étape 1 : Condensation de la 1-(tert-butoxycarbonyl)pipérazine avec l'isobutyraldéhyde et la formaldehyde dans l'acide acétique pour former le 3-[4-(tert-butoxycarbonyl)pipérazin-1-yl]-2,2-diméthylpropionaldéhyde.

Étape 2 : Réduction de l'aldéhyde avec le borohydrure de sodium dans l'isopropanol pour obtenir l'alcool correspondant.

Étape 3 : Condensation de l'alcool avec le dikétène en présence de diméthylaminopyridine dans le dichlorométhane pour former l'ester acétoacétique.

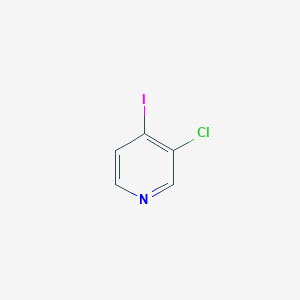

Étape 4 : Cyclisation avec le 3-nitrobenzaldéhyde et le méthyl 3-aminocrotonate dans l'isopropanol en reflux pour produire la dihydropyridine protégée.

Étape 5 : Élimination du groupe tert-butoxycarbonyl avec l'acide chlorhydrique dans l'éthanol pour obtenir la dihydropyridine.

Étape 6 : Alkylation avec le chlorure d'allyle et la triéthylamine dans le tétrahydrofurane chaud.

-

Deuxième voie :

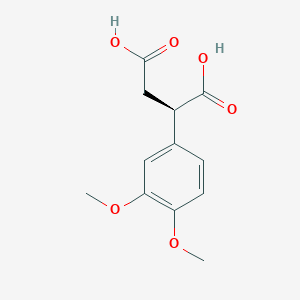

Étape 1 : Condensation du 3-(4-allylpipérazin-1-yl)-2,2-diméthylpropanol avec le dikétène dans le dichlorométhane pour former l'ester acétoacétique correspondant.

Étape 2 : Traitement avec de l'ammoniac sec dans le méthanol pour obtenir l'ester 3-aminocrotonique.

Étape 3 : Cyclisation avec le 2-(3-nitrobenzylidène)acétoacétique acide méthylique dans l'isopropanol chaud.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'Iganidipine subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse et la modification du chlorhydrate d'Iganidipine.

Réactifs et conditions courantes :

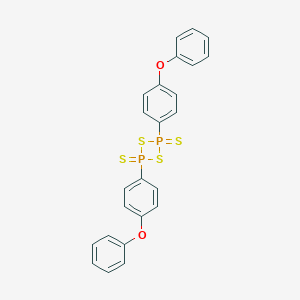

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Des réactifs tels que le chlorure d'allyle et la triéthylamine sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate d'Iganidipine, qui peuvent avoir des propriétés pharmacologiques différentes.

Applications de la recherche scientifique

Le chlorhydrate d'Iganidipine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des bloqueurs des canaux calciques.

Biologie : Enquête sur ses effets neuroprotecteurs sur les cellules ganglionnaires de la rétine.

Médecine : Principalement utilisé dans le traitement du glaucome et d'autres maladies oculaires.

Industrie : Employé dans le développement de solutions ophtalmiques et d'autres formulations pharmaceutiques.

Mécanisme d'action

Le chlorhydrate d'Iganidipine exerce ses effets en bloquant les canaux calciques dépendants du voltage (VDCC) . Cette action empêche l'afflux d'ions calcium dans les cellules, réduisant ainsi l'excitabilité cellulaire et protégeant contre les dommages cellulaires médiés par le calcium. Le composé cible spécifiquement les cellules ganglionnaires de la rétine, offrant une neuroprotection dans des conditions hypoxiques .

Applications De Recherche Scientifique

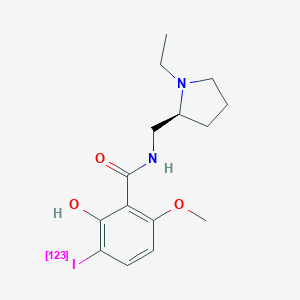

Iganidipine Hydrochloride has a wide range of scientific research applications :

Chemistry: Used as a model compound in the study of calcium channel blockers.

Biology: Investigated for its neuroprotective effects on retinal ganglion cells.

Medicine: Primarily used in the treatment of glaucoma and other eye diseases.

Industry: Employed in the development of ophthalmic solutions and other pharmaceutical formulations.

Mécanisme D'action

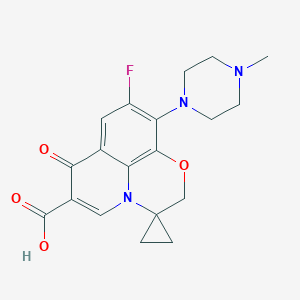

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'Iganidipine est comparé à d'autres bloqueurs des canaux calciques tels que la nifédipine et la nicardipine . Bien que tous ces composés partagent un mécanisme d'action similaire, le chlorhydrate d'Iganidipine est unique par sa stabilité supérieure à la lumière et son action vasodilatatrice plus efficace et continue .

Composés similaires:

- Nifédipine

- Nicardipine

- Nimodipine

- Lomérizine

Ces composés sont également utilisés comme bloqueurs des canaux calciques mais diffèrent dans leurs propriétés pharmacocinétiques et leurs applications spécifiques.

Propriétés

Numéro CAS |

117241-46-0 |

|---|---|

Formule moléculaire |

C28H40Cl2N4O6 |

Poids moléculaire |

599.5 g/mol |

Nom IUPAC |

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride |

InChI |

InChI=1S/C28H38N4O6.2ClH/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36;;/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3;2*1H |

Clé InChI |

PJGTYHKZUAHNHC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |

SMILES canonique |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |

Synonymes |

1,4-dihydro 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester NKY 722 NKY-722 |

Origine du produit |

United States |

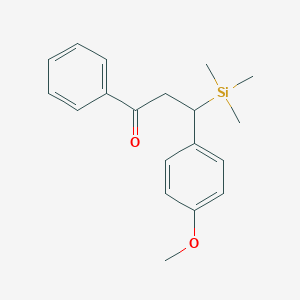

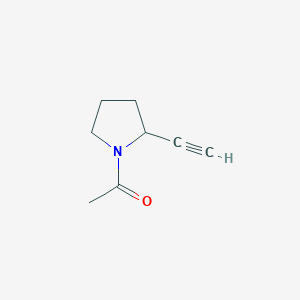

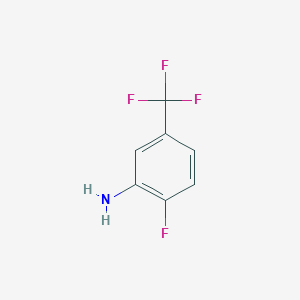

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)

![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)

![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)